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Compound of Interest

4-((+-
Compound Name: Bromophenoxy)methyl)tetrahydro-
2H-pyran
\ v

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the known biological activities,
experimental protocols, and potential therapeutic applications of bromophenoxy
tetrahydropyran derivatives. Due to a notable lack of extensive research on this specific
chemical class, this guide also extrapolates potential biological activities by examining related
compounds, namely bromophenol derivatives and other tetrahydropyran-based molecules.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in
numerous natural products and synthetic drugs, valued for its favorable metabolic stability and
ability to modulate physicochemical properties.[1][2] Similarly, the bromophenoxy moiety is a
key pharmacophore in various biologically active compounds, contributing to interactions with
molecular targets through halogen bonding and lipophilic contacts. The combination of these
two structural motifs in bromophenoxy tetrahydropyran derivatives presents a chemical space
with significant, yet largely unexplored, therapeutic potential.

The primary example of this class is 2-(4-bromophenoxy)tetrahydro-2H-pyran. While this
compound is well-documented, it is predominantly cited as a chemical intermediate or a
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building block in organic synthesis rather than as a biologically active agent itself.[3][4][5] This
whitepaper aims to consolidate the available information and provide a forward-looking
perspective on the potential biological activities of this compound class by analyzing the
established activities of its constituent chemical groups.

Analysis of the Core Compound: 2-(4-
Bromophenoxy)tetrahydro-2H-pyran

2-(4-Bromophenoxy)tetrahydro-2H-pyran is a known halogenated heterocycle.[3] Its primary
application reported in the literature is as a starting material for more complex molecules, such
as in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran.[3] A comprehensive search of
scientific literature and chemical databases reveals a significant gap in research regarding its
direct biological effects.

Extrapolated Biological Activities from Related
Scaffolds

To hypothesize the potential biological activities of bromophenoxy tetrahydropyran derivatives,
we can examine the known activities of two related classes of compounds: bromophenol
derivatives and non-bromophenoxy tetrahydropyran derivatives.

Potential Activities Based on Bromophenol Derivatives

Bromophenols, particularly those derived from marine algae, exhibit a wide range of potent
biological activities.

e Anticancer and Antioxidant Activity: Natural and synthetic bromophenols have demonstrated
significant antioxidant properties and cytotoxic activity against various cancer cell lines.[6]
Some derivatives exert their effects by activating the Nrf2 signaling pathway, a key regulator
of cellular antioxidant responses.[6]

» Antibacterial Activity: Certain bromophenol derivatives have shown strong antibacterial
effects, including against methicillin-resistant Staphylococcus aureus (MRSA). The
mechanism can involve the inhibition of critical bacterial processes like biofilm formation.
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» Enzyme Inhibition: Bromophenols have been identified as potent inhibitors of several
enzymes, including:

o Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a key strategy for
treating type 2 diabetes. Some bromophenols show promising inhibitory activity against
this enzyme.[7]

o Carbonic Anhydrase, Acetylcholinesterase, and Butyrylcholinesterase: These enzymes are
targets for various therapeutic areas, and certain bromophenol derivatives have shown
potent inhibitory profiles against them.[8]

Potential Activities Based on Tetrahydropyran
Derivatives

The tetrahydropyran scaffold is a component of many approved drugs and clinical candidates,
known for conferring advantageous pharmacological properties.

» Antibacterial Activity: A significant area of research for tetrahydropyran derivatives is in the
development of novel antibiotics. Specifically, they have been shown to be potent inhibitors
of bacterial type Il topoisomerases (DNA gyrase and topoisomerase 1V), with activity against
both Gram-positive and Gram-negative pathogens.[9][10][11]

o Anticancer Activity: Various tetrahydropyran-containing molecules have been synthesized
and evaluated for their antiproliferative effects. For instance, certain 4H-pyran derivatives
have demonstrated cytotoxicity against human colorectal cancer cells (HCT-116) by
inhibiting cyclin-dependent kinase 2 (CDK2).[12]

 Antiviral and Anti-inflammatory Activity: The pyran ring is a core structure in several antiviral
drugs and compounds with anti-inflammatory properties.

Quantitative Data on Related Derivatives

The following tables summarize quantitative biological activity data for bromophenol and
tetrahydropyran derivatives. Note: This data is for related, but structurally distinct, compounds
and should be used as a reference for potential activity ranges.
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Table 1: Enzyme Inhibition by Bromophenol Derivatives

Compound Class Target Enzyme Ki (pM) Reference
4-Phenylbutenone

Bromophenols hCA 158.07 - 404.16 [8]

hCA Il 107.63 - 237.40 [8]

AChE 14.81 - 33.99 [8]

BChE 5.64 - 19.30 [8]

Compound Target Enzyme IC50 (pmoliL) Reference
Bromophenol 4e PTP1B 2.42 [7]
Bromophenol 4g PTP1B 0.68 [7]

Table 2: Anticancer and Antioxidant Activity of Pyran

Derivatives

Compound Cell Line Activity IC50 (pM) Reference
4H-Pyran o

o HCT-116 Cytotoxicity 75.1 [12]
Derivative 4d
4H-Pyran L

T HCT-116 Cytotoxicity 85.88 [12]
Derivative 4k
Compound Assay Activity IC50 (mM) Reference
4H-Pyran DPPH o

o ] Antioxidant - [12]
Derivative 49 Scavenging
4H-Pyran DPPH o

o ) ) Antioxidant - [12]
Derivative 4j Scavenging
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Table 3: Antibacterial Activity of Tetrahydropyran and
Bromophenol Derivatives

Compound Bacterial o
. Activity MIC (pg/mL) Reference

Class Strain

S. aureus,

o Enterobacteriace
Dibasic THP ) ) N
o ae, P. Antibacterial Not specified [9][11]

Derivatives )

aeruginosa, A.

baumannii
3-bromo-2,6-
dihydroxyacetop S. aureus, MRSA  Antibacterial Not specified

henone

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative

protocols for assays commonly used to evaluate the biological activities discussed.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell

proliferation.

e Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate

media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-

streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

o Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well

and allowed to adhere overnight.

e Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions,

which are then serially diluted in culture medium to achieve the desired final concentrations.

The old medium is removed from the wells, and 100 pL of the medium containing the test

compound is added. A control group receives medium with DMSO only.
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 Incubation: The plates are incubated for 48-72 hours at 37°C.

e MTT Addition: 20 pL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates
are incubated for another 4 hours.

e Formazan Solubilization: The medium is removed, and 150 pL of DMSO is added to each
well to dissolve the formazan crystals.

o Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

o Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50
value (the concentration of the compound that inhibits cell growth by 50%) is determined by
plotting cell viability against compound concentration.[1]

Protocol: Antibacterial Minimum Inhibitory
Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible
growth of a bacterium.

o Bacterial Culture: The bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth
(e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to achieve a
standardized inoculum of approximately 5 x 10"5 CFU/mL.

o Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate
using the broth as the diluent.

¢ Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive
(bacteria, no compound) and negative (broth only) controls are included.

¢ Incubation: The plates are incubated at 37°C for 18-24 hours.

o MIC Determination: The MIC is determined as the lowest concentration of the compound at
which no visible bacterial growth (turbidity) is observed.[4]

Visualizations: Pathways and Workflows
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The following diagrams, created using Graphviz, illustrate a potential mechanism of action and
a standard experimental workflow relevant to the analysis of these compounds.
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Caption: Hypothetical Nrf2-mediated antioxidant pathway potentially activated by bromophenol
derivatives.
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General Workflow for In Vitro Biological Screening

Inactive

N Lead Candidate Identification
ooooooooo Active Hit

5 Primary Screening
Tetrahydropyran Derivative (6.9., Cytotoxiclty @ 10 uM)

hanism of Action Studies
(e.9., Westem Blot, GPCR)

Mechanis
(@

Click to download full resolution via product page

Caption: A logical workflow for the screening and evaluation of novel chemical compounds.

Conclusion and Future Directions

While 2-(4-bromophenoxy)tetrahydro-2H-pyran and its close derivatives remain understudied in
terms of their biological activity, the analysis of their constituent chemical scaffolds suggests a
high potential for pharmacological relevance. Based on the known properties of bromophenols
and tetrahydropyrans, future research into bromophenoxy tetrahydropyran derivatives should
prioritize screening for:

e Anticancer Activity: Particularly against cell lines where oxidative stress or specific kinases
play a major role.

» Antibacterial Activity: With a focus on both Gram-positive and Gram-negative pathogens,
including drug-resistant strains.

» Enzyme Inhibition: Targeting enzymes like PTP1B for metabolic diseases or cholinesterases
for neurodegenerative disorders.

The synthesis of a small library of these derivatives, followed by a systematic evaluation using
the protocols outlined in this guide, would be a logical next step to unlock the therapeutic
potential of this promising, yet overlooked, class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b582422#biological-activity-of-bromophenoxy-
tetrahydropyran-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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